![molecular formula C21H17N3O3S2 B2802905 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide CAS No. 898466-13-2](/img/structure/B2802905.png)
3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide” is a complex organic molecule that contains several functional groups including a benzenesulfonamide, a cyano group, and a benzamide. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopenta[b]thiophen ring, in particular, would add a level of complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The cyano group could undergo addition reactions, and the amide could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide and sulfonamide groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer Activity
Research into structurally similar compounds to 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide has shown promising anticancer properties. For instance, a study on novel indenopyridine derivatives, which share a similar molecular framework, demonstrated significant in vitro anticancer activity against breast cancer cell lines (MCF7), with some compounds outperforming the reference drug Doxorubicin in potency. This suggests a potential pathway for the development of new anticancer therapies using this class of compounds (Ghorab & Al-Said, 2012).
Synthesis and Characterization
The synthesis and characterization of derivatives related to this compound have been extensively studied. These studies provide valuable insights into the molecular structure, reactivity, and potential applications of such compounds in various fields, including drug development and material science. For example, research on the synthesis of [1]Benzothieno[2,3-b]quinolines through transition-metal-free annulation techniques illustrates the chemical flexibility and utility of compounds within this chemical space (Nowacki & Wojciechowski, 2017).
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal activities of compounds structurally related to this compound. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents. The study by Aly et al. (2015) on triazine derivatives containing sulfa drug moieties highlighted some compounds' powerful antibacterial properties and inactivity against fungal species, suggesting their selective therapeutic potential (Aly, Gobouri, Abdel Hafez, & Saad, 2015).
Molecular Docking and Theoretical Studies
Molecular docking and density functional theory (DFT) studies have been conducted on similar compounds to explore their interactions with biological targets and to understand their chemical reactivity and stability. Such studies are crucial for rational drug design and the optimization of biological activity. Fahim and Shalaby (2019) performed comprehensive theoretical and experimental studies on novel benzenesulfonamide derivatives, providing insights into their potential as therapeutic agents (Fahim & Shalaby, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c22-13-18-17-10-5-11-19(17)28-21(18)23-20(25)14-6-4-7-15(12-14)24-29(26,27)16-8-2-1-3-9-16/h1-4,6-9,12,24H,5,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIVBFIMXLXRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2802822.png)
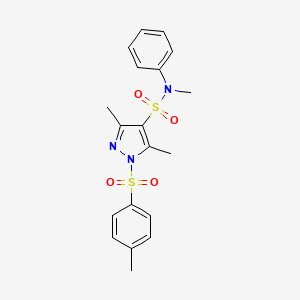

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2802826.png)
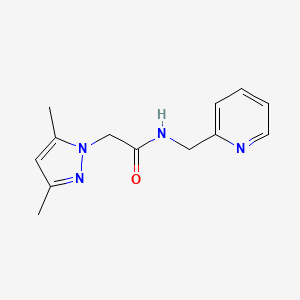
![N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2802831.png)
![2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2802832.png)
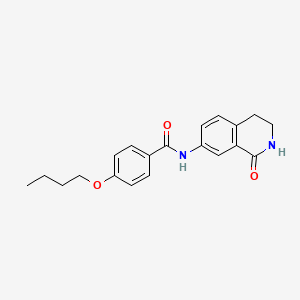
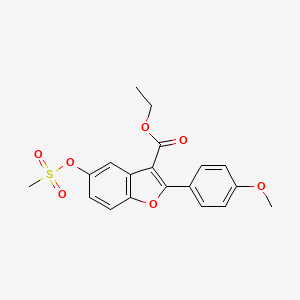
![5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2802835.png)
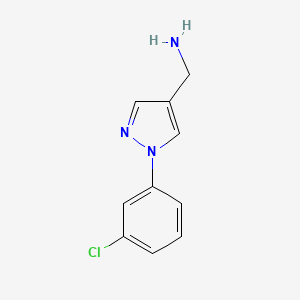
![6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2802837.png)
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
